molecular formula C6H14ClNO3 B1448511 Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride CAS No. 1461709-13-6

Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride

Cat. No.: B1448511
CAS No.: 1461709-13-6
M. Wt: 183.63 g/mol
InChI Key: PWCQBCWIVNITTF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride is a chemical compound with the molecular formula C6H14ClNO3. It is a derivative of propanoic acid and is characterized by the presence of an ethyl ester group, an amino group, and a hydroxyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The interactions between this compound and these biomolecules can lead to changes in metabolic pathways and cellular processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in alterations in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It may bind to enzymes, proteins, or nucleic acids, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, as well as alterations in gene expression. The compound’s effects at the molecular level are crucial for understanding its role in biochemical and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to the compound can result in sustained effects on cellular processes, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized by specific enzymes, leading to the production of intermediate metabolites that participate in further biochemical reactions. Understanding the metabolic pathways of this compound is essential for elucidating its role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation. These transport mechanisms can affect the compound’s bioavailability and its ability to reach target sites within the cell. Understanding the transport and distribution of this compound is important for optimizing its therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This subcellular localization is important for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride typically involves the esterification of 3-amino-2-hydroxy-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and purification systems can streamline the production process, ensuring consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ethyl 3-amino-2-oxo-2-methylpropanoate.

    Reduction: Formation of ethyl 3-amino-2-hydroxy-2-methylpropanoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-2-methylpropanoate: Lacks the hydroxyl group, resulting in different reactivity and applications.

    Methyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the presence of both an amino and a hydroxyl group, which allows for a diverse range of chemical reactions and applications. Its specific structure makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 3-amino-2-hydroxy-2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-3-10-5(8)6(2,9)4-7;/h9H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCQBCWIVNITTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride
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Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride
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Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride
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Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride
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Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride

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